molecular formula C5H4ClN3 B173730 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 111493-52-8

5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B173730
M. Wt: 141.56 g/mol
InChI Key: ALYKYQFBPPPPMI-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 111493-52-8. It has a molecular weight of 141.56 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile is 1S/C5H4ClN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3 and the InChI key is ALYKYQFBPPPPMI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of New Pyrazole Derivatives

  • Scientific Field: Chemical Crystallography
  • Application Summary: The compound is used in the synthesis of new pyrazole derivatives . The crystal structure of the compound was determined using the X-ray diffraction method .
  • Methods of Application: The compound was prepared in a series of syntheses to produce new pyrazole derivatives .
  • Results: The crystal belongs to the monoclinic space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .

Synthesis of Pyrazole-4-Carbonitrile-Based Heterocycles

  • Scientific Field: Organic Chemistry
  • Application Summary: The compound is used in the synthesis of a novel class of pyrazole-4-carbonitrile-based heterocycles .
  • Methods of Application: The compound was synthesized starting from 3-acetyl-1- (4-fluorophenyl)-5-phenyl-1 H -pyrazole-4-carbonitrile .
  • Results: The reactivity of the compound towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, was explored .

Use as an Abscission Agent

  • Scientific Field: Agriculture
  • Application Summary: The compound is used as a potential nontoxic abscission agent for the late season ‘Valencia’ sweet orange crop .
  • Methods of Application: The compound is applied to aid in mechanical harvesting of citrus in Florida .
  • Results: The results of this application were not provided in the source .

Corrosion Inhibition

  • Scientific Field: Materials Science
  • Application Summary: The compound is used as a corrosion inhibitor for mild steel in aggressive acidic environments .
  • Methods of Application: The compound’s corrosion protection properties for mild steel in HCl were studied using mass loss studies, impedance spectroscopy, polarisation studies, adsorption studies, and basic quantum chemical calculations .
  • Results: The protection efficiency decreases with an increase in temperature and acid concentration but increases with an increase in the concentration of the inhibitor .

Synthesis of Pyrazole-4-Carbonitrile-Based Heterocycles

  • Scientific Field: Organic Chemistry
  • Application Summary: The compound is used in the synthesis of a novel class of pyrazole-4-carbonitrile-based heterocycles .
  • Methods of Application: The compound was synthesized starting from 3-acetyl-1- (4-fluorophenyl)-5-phenyl-1 H -pyrazole-4-carbonitrile .
  • Results: The reactivity of the compound towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, was explored .

Use in Dye Manufacturing

  • Scientific Field: Textile Industry
  • Application Summary: 5-Pyrazolone derivatives, which include “5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile”, are used as cotton azo dye to improve quality such as brightness and light fastness property .
  • Methods of Application: The compound is used in the manufacturing process of the dye .
  • Results: The results of this application were not provided in the source .

Corrosion Inhibition

  • Scientific Field: Materials Science
  • Application Summary: The compound is used as a corrosion inhibitor for mild steel in aggressive acidic environments .
  • Methods of Application: The compound’s corrosion protection properties for mild steel in HCl were studied using mass loss studies, impedance spectroscopy, polarisation studies, adsorption studies and basic quantum chemical calculations .
  • Results: The protection efficiency decreases with an increase in temperature and acid concentration but increases with an increase in the concentration of the inhibitor .

Synthesis of Pyrazole-4-Carbonitrile-Based Heterocycles

  • Scientific Field: Organic Chemistry
  • Application Summary: The compound is used in the synthesis of a novel class of pyrazole-4-carbonitrile-based heterocycles .
  • Methods of Application: The compound was synthesized starting from 3-acetyl-1- (4-fluorophenyl)-5-phenyl-1 H -pyrazole-4-carbonitrile .
  • Results: The reactivity of the compound towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, was explored .

Use in Dye Manufacturing

  • Scientific Field: Textile Industry
  • Application Summary: 5-Pyrazolone derivatives, which include “5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile”, are used as cotton azo dye to improve quality such as brightness and light fastness property .
  • Methods of Application: The compound is used in the manufacturing process of the dye .
  • Results: The results of this application were not provided in the source .

Safety And Hazards

The safety information for 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

5-chloro-1-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYKYQFBPPPPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555069
Record name 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile

CAS RN

111493-52-8
Record name 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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